1-[2,5-Dimethyl-4-(6-nitro-2H-1,3-benzodioxol-5-yl)furan-3-yl]ethan-1-one
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Overview
Description
1-(2,5-Dimethyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)furan-3-yl)ethanone is a complex organic compound featuring a furan ring substituted with a nitrobenzo[d][1,3]dioxole moiety
Preparation Methods
The synthesis of 1-(2,5-Dimethyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)furan-3-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitrobenzo[d][1,3]dioxole Moiety: This step often involves nitration reactions, where a benzodioxole precursor is treated with nitrating agents such as nitric acid.
Final Coupling: The final step involves coupling the furan ring with the nitrobenzo[d][1,3]dioxole moiety using palladium-catalyzed cross-coupling reactions.
Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
1-(2,5-Dimethyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)furan-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amine group.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures.
Scientific Research Applications
1-(2,5-Dimethyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)furan-3-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials, including organic semiconductors and polymers.
Biological Studies: Its interactions with biological molecules are of interest for understanding its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)furan-3-yl)ethanone involves its interaction with cellular targets. In cancer cells, it has been shown to:
Induce Apoptosis: The compound can trigger programmed cell death by activating apoptotic pathways.
Cell Cycle Arrest: It can cause cell cycle arrest at specific phases, preventing the proliferation of cancer cells.
The molecular targets and pathways involved include tubulin polymerization inhibition and modulation of microtubule dynamics .
Comparison with Similar Compounds
1-(2,5-Dimethyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)furan-3-yl)ethanone can be compared with other similar compounds, such as:
Indole-based Compounds: These compounds also exhibit anticancer properties by targeting microtubules and inducing apoptosis.
Benzothiazole Derivatives: Known for their antimicrobial and anticancer activities, these compounds share some structural similarities and biological activities with the compound .
The uniqueness of 1-(2,5-Dimethyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)furan-3-yl)ethanone lies in its specific substitution pattern and the presence of both furan and benzodioxole moieties, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
88484-94-0 |
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Molecular Formula |
C15H13NO6 |
Molecular Weight |
303.27 g/mol |
IUPAC Name |
1-[2,5-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)furan-3-yl]ethanone |
InChI |
InChI=1S/C15H13NO6/c1-7(17)14-8(2)22-9(3)15(14)10-4-12-13(21-6-20-12)5-11(10)16(18)19/h4-5H,6H2,1-3H3 |
InChI Key |
HQIVASJIMVLTGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(O1)C)C(=O)C)C2=CC3=C(C=C2[N+](=O)[O-])OCO3 |
Origin of Product |
United States |
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